Technical Whitepaper: Ethnobotany, Biosynthesis, and Isolation of Bufotenine (5-HO-DMT)
Technical Whitepaper: Ethnobotany, Biosynthesis, and Isolation of Bufotenine (5-HO-DMT)
Executive Summary
Bufotenine (5-HO-DMT) is a positional isomer of psilocin and a structural analog of serotonin found ubiquitously across distinct phylogenetic kingdoms. While historically dismissed as a mere toxin or a psychotomimetic with low blood-brain barrier (BBB) permeability, recent pharmacological assays reveal it as a potent, non-selective agonist at 5-HT
Chemical Identity & Physicochemical Properties[1][2][3]
Bufotenine is an indole alkaloid characterized by a hydroxyl group at the 5-position of the indole ring and a dimethylated amine tail. Its high polarity compared to N,N-DMT significantly influences its solubility profile and pharmacokinetics.
| Property | Data |
| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |
| Molecular Formula | C |
| Molar Mass | 204.27 g/mol |
| Melting Point | 146–147 °C (Freebase) |
| Solubility | Soluble in alcohol, dilute acids, and alkaline solutions; poorly soluble in water and non-polar solvents (e.g., hexane). |
| pKa | ~9.67 (Amine), ~10.2 (Phenol) |
Phylogenetic Distribution
Bufotenine appears in high concentrations in specific South American trees and amphibian venoms. The evolutionary convergence of this molecule suggests a role in chemical defense against predation.
Flora: The Leguminosae Family
The most significant botanical sources are the seeds ("beans") of the genus Anadenanthera.
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Species: Anadenanthera peregrina (Yopo) and Anadenanthera colubrina (Cebil).
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Concentration: Seeds can contain between 1% to 7.4% Bufotenine by dry weight, often constituting the primary alkaloid with only trace amounts of DMT or 5-MeO-DMT in mature seeds.
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Other Sources: Mucuna pruriens (Velvet bean) contains trace amounts in leaves, roots, and seeds, though typically insufficient for extraction viability.
Fauna: The Bufonidae Family
Toad venoms (parotoid gland secretions) are rich in bufadienolides (cardiac glycosides) and indole alkaloids.
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Species: Incilius alvarius (formerly Bufo alvarius) and Rhinella marina (formerly Bufo marinus).
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Distinction: While I. alvarius is renowned for 5-MeO-DMT, R. marina secretions are predominantly Bufotenine and Dehydrobufotenine.
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Safety Note: Direct ingestion of toad venom is potentially fatal due to cardiotoxic bufadienolides (e.g., Bufalin, Marinobufagin), which must be separated during isolation.
Comparative Concentration Table
| Organism | Tissue | Bufotenine Content (Dry Wt) | Primary Co-alkaloids |
| A. peregrina | Seeds | 1.0% – 7.4% | DMT, 5-MeO-DMT (Trace) |
| A. colubrina | Seeds | 2.0% – 12.4% | DMT, 5-MeO-DMT (Trace) |
| Amanita citrina | Cap/Stalk | 0.7% – 1.5% | Muscarine |
| Incilius alvarius | Venom | Trace (<1%) | 5-MeO-DMT (Major) |
| Rhinella marina | Venom | Variable (High) | Dehydrobufotenine, Bufotoxins |
Biosynthetic Pathways[4]
The biosynthesis of Bufotenine follows two primary routes depending on the organism, both originating from the amino acid L-Tryptophan.
Mechanism
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Decarboxylation: Tryptophan decarboxylase (TDC) converts L-Tryptophan to Tryptamine.[1]
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Hydroxylation: Tryptophan hydroxylase (TPH) converts L-Tryptophan to 5-Hydroxytryptophan (5-HTP), which is then decarboxylated to Serotonin (5-HT).[2]
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Methylation: Indolethylamine N-methyltransferase (INMT) transfers methyl groups from S-adenosyl-L-methionine (SAM) to the amine tail.
In Anadenanthera, the accumulation of Bufotenine suggests a pathway favoring the methylation of Serotonin.
Pathway Diagram
Figure 1: Biosynthetic pathways of Bufotenine from L-Tryptophan via Serotonin (dominant) and Tryptamine intermediates.
Extraction & Isolation Protocol
Objective: Isolate Bufotenine freebase from Anadenanthera colubrina seeds using a non-toxic Acid-Base/Precipitation method.
Safety Warning: Handle solvents in a fume hood. Wear nitrile gloves and eye protection.
Materials
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Biomass: A. colubrina seeds (toasted to remove moisture/shell, then powdered).[3]
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Base: Sodium Carbonate (Na₂CO₃) or Calcium Hydroxide (Ca(OH)₂).
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Solvent: Acetone (Anhydrous preferred) or Ethanol.
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Acid: Citric Acid (Anhydrous) or Fumaric Acid.
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Equipment: Soxhlet extractor (optional) or Erlenmeyer flasks, filter paper, magnetic stirrer.
Protocol Steps
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Basification: Mix 100g of powdered seeds with 50g of Sodium Carbonate. Add minimal distilled water to form a thick paste.
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Reaction Time: Allow paste to sit for 2 hours, then dry completely (oven at 60°C or dehydrator).
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Critical Step: Water must be removed so it does not pull polar impurities (sugars/fats) into the organic solvent.
-
-
Extraction: Pulverize the dried paste. Wash with 3 x 150mL of Acetone.
-
Observation: The acetone will turn amber/red.
-
-
Filtration: Filter the acetone extract to remove all seed matter and base particles.
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Precipitation (Salting Out): Prepare a saturated solution of Citric Acid in Acetone (CASA). Add CASA dropwise to the filtered acetone extract.
-
Collection: Decant the solvent. Wash the precipitate with fresh cold acetone. Dry the resulting crystals.
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Freebasing (Optional): To obtain pure freebase, redissolve crystals in water, basify to pH 9, and extract into ethyl acetate or chloroform. Evaporate solvent.
Workflow Diagram
Figure 2: Acid-Base extraction workflow for isolation of Bufotenine Citrate from plant matter.
Analytical Characterization
Verification of the isolated product is essential.
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Retention Time: Distinct from Psilocin and DMT.
-
Fragmentation Pattern: Base peak at m/z 58 (dimethylaminoethyl side chain). Molecular ion peak [M]+ at m/z 204.
-
Note: Silylation (BSTFA) is often required to improve volatility and peak shape due to the hydroxyl group.
-
-
Colorimetric Reagents:
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Ehrlich’s Reagent: Turns violet/blue (indicative of indole).
-
Marquis Reagent: Turns olive green to black.
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Pharmacological & Toxicological Profile
Receptor Affinity
Bufotenine is a potent agonist with high affinity for serotonin receptors.
-
5-HT
: Ki ≈ 10–100 nM (Anxiolytic/Antidepressant potential). -
5-HT
: Ki ≈ 100–500 nM (Psychedelic effects). -
5-HT
: Agonism here contributes to nausea and gastrointestinal distress.
Toxicology
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LD50 (Rodents): Intraperitoneal LD50 is approximately 200–300 mg/kg.[7]
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Peripheral Effects: Unlike DMT, Bufotenine's 5-OH group makes it hydrophilic, hindering BBB penetration. However, active transport or high doses allow central effects. Peripheral 5-HT agonism causes vasoconstriction, tachycardia, and "pins and needles" sensations (paresthesia).
-
Cardiotoxicity: When derived from toads, the primary risk is not Bufotenine itself but the co-occurring cardiac glycosides (bufadienolides), which can cause cardiac arrest.
References
-
Ott, J. (2001).[7] Pharmanopo-Psychonautics: Human Intranasal, Sublingual, Intrarectal, Pulmonary and Oral Pharmacology of Bufotenine. Journal of Psychoactive Drugs. Link
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Torres, C. M., & Repke, D. B. (2006). Anadenanthera: Visionary Plant of Ancient South America. Haworth Herbal Press. Link
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Vigerelli, H., et al. (2021). Dehydrobufotenin extracted from the Amazonian toad Rhinella marina as a prototype molecule for the development of antiplasmodial drugs. Journal of Venomous Animals and Toxins including Tropical Diseases. Link
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Chen, X., et al. (2023).[8] A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines. Journal of Biological Chemistry. Link
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Blackledge, R. D., et al. (2016). Identification of Bufotenine in Yopo Seeds via GC/IRD. Microgram Journal. Link
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Ghosal, S., et al. (1971).[9] Indolealkylamines in Mucuna species. Journal of Pharmaceutical Sciences. Link
Sources
- 1. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anadenanthera peregrina [bionity.com]
- 4. scispace.com [scispace.com]
- 5. "In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli" - PubMed [pubmed.ncbi.nlm.nih.gov]
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